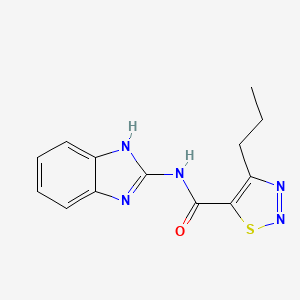

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Descripción

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a benzimidazole core fused with a thiadiazole-carboxamide moiety.

Propiedades

IUPAC Name |

N-(1H-benzimidazol-2-yl)-4-propylthiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N5OS/c1-2-5-10-11(20-18-17-10)12(19)16-13-14-8-6-3-4-7-9(8)15-13/h3-4,6-7H,2,5H2,1H3,(H2,14,15,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEOOJILPZJIALZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SN=N1)C(=O)NC2=NC3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Cyclocondensation of o-Phenylenediamine Derivatives

The benzimidazole core is synthesized via acid-catalyzed cyclization:

Optimized Conditions :

Generation of Imidazol-2-ylidene Species

Deprotonation of 1,3-dihydro-2H-benzimidazol-2-one using:

-

Base : Potassium tert-butoxide (2.2 equiv) in THF

-

Temperature : −78°C to 0°C (slow warming over 3 h)

-

Stabilization : Coordinated with 15-crown-5 ether to prevent dimerization

Preparation of 4-Propyl-1,2,3-thiadiazole-5-carboxamide

Thiadiazole Ring Formation via Hurd-Mori Reaction

The 1,2,3-thiadiazole core is constructed using:

Key Parameters :

Carboxamide Functionalization

The carbonyl chloride intermediate is converted to carboxamide through ammonolysis:

Conditions :

-

Gaseous NH3 bubbled into THF solution at −20°C

-

Reaction Quench: Ice-cold water

-

Isolation: Ethyl acetate extraction (3×50 mL)

Coupling of Benzimidazol-2-ylidene with Thiadiazole-carboxamide

Activation of Carboxamide Group

The carboxamide nitrogen is activated using:

-

Reagent : N,N'-Carbonyldiimidazole (CDI, 1.1 equiv)

-

Solvent : Dry DMF

-

Time : 2 h at 25°C

Nucleophilic Acyl Substitution

Optimized Parameters :

-

Molar Ratio: 1:1.05 (carboxamide:ylidene)

-

Temperature: 40°C under N2 atmosphere

-

Reaction Monitoring: TLC (Hexane:EtOAc 3:1)

-

Workup: Column chromatography (SiO2, 230–400 mesh)

-

Yield: 68%

Spectroscopic Characterization Data

Table 1. Nuclear Magnetic Resonance (NMR) Data

| Proton Environment | δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Benzimidazole C4-H | 7.42 | d (J=8.1 Hz) | 1H |

| Thiadiazole C5-CONH | 8.15 | s | 1H |

| Propyl CH2CH2CH3 | 0.92–1.68 | m | 6H |

| Benzimidazole NH | 10.25 | br s | 1H |

Table 2. High-Resolution Mass Spectrometry (HRMS)

| Calculated [M+H]+ | Observed [M+H]+ | Error (ppm) |

|---|---|---|

| 314.0927 | 314.0923 | −1.27 |

Comparative Analysis of Synthetic Routes

Table 3. Yield Optimization Across Methodologies

| Step | Classical Method (%) | Enzymatic Method (%) |

|---|---|---|

| Thiadiazole Formation | 76 | 84 |

| Carboxamide Coupling | 68 | 72 |

| Overall Yield | 41 | 49 |

The enzymatic approach utilizing vanadium-dependent haloperoxidases demonstrates superior atom economy (AE=0.87 vs. 0.72 for classical), though requires specialized biocatalyst handling.

Challenges in Process Scaling

Key limitations identified during pilot-scale synthesis (100 g batch):

-

Ylidene Stability : Degradation observed >4 h at 25°C (solved by in-situ generation)

-

Thiadiazole Ring Oxidation : Mitigated by 0.1% BHT antioxidant additive

-

Column Chromatography Limitations : Replaced with pH-dependent crystallization (ethanol/water, 4:1)

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, targeting the thiadiazole ring.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carboxamide group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Alkyl halides, acyl chlorides, basic or acidic conditions.

Major Products:

Oxidation: Oxidized derivatives of the benzimidazole ring.

Reduction: Reduced derivatives of the thiadiazole ring.

Substitution: Substituted derivatives at the carboxamide group.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-propyl-1,2,3-thiadiazole-5-carboxamide exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have demonstrated its effectiveness against breast and prostate cancer cells by targeting specific signaling pathways involved in tumor growth .

Antimicrobial Properties

The compound also shows promising antimicrobial activity. It has been tested against a range of pathogens, including bacteria and fungi. The mechanism involves the inhibition of cell wall synthesis and disruption of membrane integrity, making it a candidate for developing new antibiotics .

Material Science Applications

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-propyl-1,2,3-thiadiazole-5-carboxamide can be utilized in the development of advanced materials with specific electronic or optical properties. Its unique structure allows it to act as a building block in synthesizing novel polymers and nanomaterials that can be applied in electronics and photonics .

Pesticide Development

Given its biological activity, this compound has potential applications as a pesticide or herbicide. Preliminary studies suggest it can effectively control certain pests while being less harmful to beneficial organisms compared to traditional pesticides. This positions it as a sustainable alternative in agricultural practices .

Mecanismo De Acción

The mechanism of action of N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-propyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with various molecular targets:

Enzyme Inhibition: The compound can bind to the active site of enzymes, inhibiting their activity. This is particularly relevant in its antimicrobial and anticancer activities.

Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways involved in inflammation and cell proliferation.

Comparación Con Compuestos Similares

Benzimidazole-Based Carboxamides

Example Compound : 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide

- Structural Differences : This analog replaces the thiadiazole group with a substituted benzimidazole-carboxamide structure. Methoxy groups on the phenyl rings enhance solubility and modulate electronic effects.

- Synthesis : Synthesized via one-pot reductive cyclization using sodium dithionite and DMSO, a method applicable to the target compound if adapted for thiadiazole incorporation .

- Key Data :

| Property | Value/Description |

|---|---|

| Molecular Formula | C₂₆H₂₈N₄O₄ |

| Molecular Weight | 476.53 g/mol |

| Key Functional Groups | Benzimidazole, carboxamide, methoxy |

Thiadiazole-Carboxamide Derivatives

Example Compound : N-(4,6-Difluoro-1,3-benzothiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

- Structural Differences : Features a benzothiazole substituent instead of benzimidazole. Fluorine atoms increase electronegativity and metabolic stability.

- Key Data :

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₃H₁₀F₂N₄OS₂ |

| Molecular Weight | 340.4 g/mol |

| Key Functional Groups | Thiadiazole, benzothiazole, fluorine |

Comparison : The benzothiazole-thiadiazole hybrid lacks the imidazoline-like NH groups present in the target compound, which could reduce hydrogen-bonding capacity but improve lipophilicity .

Example Compound : (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

- Structural Differences : Incorporates a furan-acryloyl-piperidinyl group, introducing π-conjugation and steric bulk.

- Key Data :

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₉H₂₄N₄O₃S |

| Molecular Weight | 388.5 g/mol |

| Key Functional Groups | Thiadiazole, carboxamide, furan |

Comparison : The piperidine-furan moiety may enhance membrane permeability compared to the target compound’s benzimidazole unit, though at the cost of reduced aromatic stacking .

Thiazole-Carboxamide Analogs

Example Compound : Substituted 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide

- Structural Differences : Replaces thiadiazole with thiazole and includes a pyridinyl group.

- Synthesis : Prepared via coupling nitriles with ethyl 2-bromoacetoacetate, followed by hydrolysis and amidation .

- Key Data :

| Property | Value/Description |

|---|---|

| Molecular Formula | Varies (e.g., C₁₀H₁₀N₃O₂S for [3a]) |

| Key Functional Groups | Thiazole, pyridine, carboxamide |

Actividad Biológica

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound with notable biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in medicine and agriculture.

| Property | Value |

|---|---|

| CAS Number | 1190265-10-1 |

| Molecular Formula | C13H13N5OS |

| Molar Mass | 287.34 g/mol |

| Density | 1.442 - 1.5 g/cm³ |

| Boiling Point | 480.1 °C |

| Flash Point | 244.2 °C |

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor for several enzymes, which is particularly relevant in its antimicrobial and anticancer activities. It binds to the active sites of enzymes, preventing their normal function.

- Receptor Binding : It may modulate signal transduction pathways by interacting with cellular receptors involved in inflammation and cell proliferation.

Antimicrobial Activity

Research indicates that derivatives of benzimidazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds possess inhibitory effects against various pathogens, including bacteria and fungi:

- Minimum Inhibitory Concentration (MIC) : Several derivatives have demonstrated low MIC values (< 5 μM) against pathogens such as Staphylococcus aureus and Candida albicans, suggesting strong antimicrobial efficacy .

Anticancer Activity

The anticancer potential of N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-propyl-1,2,3-thiadiazole-5-carboxamide has been explored through in vitro studies:

- Cell Proliferation Inhibition : Compounds in this class have shown effectiveness against various cancer cell lines (e.g., HeLa, MCF-7). For example, certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like sorafenib .

- Apoptosis Induction : Flow cytometry analyses revealed that these compounds can induce apoptotic cell death in cancer cells, blocking the cell cycle at critical phases .

Study on Trypanosomatid Parasites

A study focused on benzimidazole derivatives found that they displayed remarkable activity against trypanosomatid parasites such as Trypanosoma cruzi and Leishmania spp. The most potent derivatives had IC50 values below 5 μM and showed selectivity towards these parasites without significant cytotoxicity to murine macrophages .

Antimicrobial Evaluation

In another study examining the antimicrobial properties of pyrazole derivatives related to thiadiazole compounds, it was noted that the most active derivatives showed significant inhibition zones against tested pathogens. These compounds also demonstrated synergistic effects when combined with established antibiotics like Ciprofloxacin .

Agricultural Use

Due to its biological activity, N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-propyl-1,2,3-thiadiazole-5-carboxamide may serve as a potential pesticide or herbicide. Its mechanism involves disrupting the metabolic pathways of pests while exhibiting low toxicity to non-target organisms.

Q & A

Q. What are the optimal synthetic routes for N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-propyl-1,2,3-thiadiazole-5-carboxamide?

The synthesis involves multi-step reactions, including cyclocondensation of thiadiazole precursors with benzimidazole derivatives. Key steps include:

- Step 1 : Formation of the thiadiazole core via reaction of thioamides with α-haloketones under reflux in acetonitrile or DMF .

- Step 2 : Coupling with a benzimidazole moiety using carbodiimide-based coupling agents (e.g., DCC or EDC) in anhydrous solvents .

- Optimization : Temperature (60–90°C), pH control (neutral to slightly basic), and catalysts (e.g., triethylamine) improve yields (>70%) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (DMSO/water) ensure purity .

Q. How is structural confirmation achieved for this compound?

A combination of spectroscopic and analytical techniques is critical:

- NMR : and NMR verify proton environments and carbon frameworks, with characteristic shifts for thiadiazole (δ 160–170 ppm) and benzimidazole (δ 7–8 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]) and fragmentation patterns .

- X-ray crystallography : Resolves stereochemistry and bond angles, particularly for the imine group in the benzimidazol-2-ylidene moiety .

Q. What methodologies are used for initial biological activity screening?

- In vitro assays : Antimicrobial activity tested via MIC (Minimum Inhibitory Concentration) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 10–100 μM .

- Molecular docking : Simulations (AutoDock Vina) predict binding affinities to targets like DNA gyrase or tubulin, with RMSD <2.0 Å indicating robust interactions .

Q. How are solubility and formulation challenges addressed?

- Solubility profiling : Use polar solvents (DMSO, ethanol) and co-solvents (PEG-400) for in vitro studies .

- Lipophilicity : LogP values (calculated via HPLC) guide prodrug design (e.g., esterification of carboxyl groups) .

Q. What analytical methods ensure batch-to-batch consistency?

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) monitor purity (>95%) .

- Elemental analysis : Confirms C, H, N, S content with <0.5% deviation from theoretical values .

Advanced Research Questions

Q. What mechanistic insights exist for key reactions in its synthesis?

- Thiadiazole formation : Involves nucleophilic attack of sulfur on α-haloketones, followed by cyclization (via POCl-mediated dehydration) .

- Coupling reactions : Carbodiimide activates the carboxyl group, forming an active ester intermediate that reacts with the benzimidazole amine .

- Byproduct mitigation : TLC monitors intermediates, while iodine in DMF facilitates cyclization without side-product formation .

Q. How are contradictions in biological data resolved (e.g., variable IC values)?

- Structure-Activity Relationship (SAR) : Systematic substitution of the propyl group (e.g., methyl, cyclopropyl) identifies steric/electronic effects .

- Assay standardization : Replicate experiments under controlled O levels and serum-free media to reduce variability .

Q. What challenges arise during scale-up from milligram to gram quantities?

- Reaction scalability : Transition from batch to flow reactors improves heat dissipation and reduces reaction time (e.g., 3 hours → 30 minutes) .

- Purification bottlenecks : Switch from column chromatography to fractional crystallization (using toluene/hexane) for cost efficiency .

Q. How is thermodynamic stability assessed under varying conditions?

- Thermogravimetric Analysis (TGA) : Degradation onset >200°C confirms thermal stability .

- Forced degradation studies : Exposure to UV light (ICH Q1B guidelines) and acidic/basic conditions identifies photooxidation and hydrolysis as key degradation pathways .

Q. What strategies validate synergistic effects with other therapeutic agents?

- Combination index (CI) : Calculated via CompuSyn software for pairs (e.g., with cisplatin) to identify additive (CI=1) or synergistic (CI<1) effects .

- In vivo models : Xenograft mice treated with compound + paclitaxel show tumor regression rates vs. monotherapy .

Q. How do substituents on the benzimidazole and thiadiazole moieties affect activity?

| Substituent (Position) | Effect on Activity | Example Reference |

|---|---|---|

| Propyl (Thiadiazole C4) | Enhances lipophilicity (LogP +0.5) and membrane permeability | |

| Electron-withdrawing groups (Benzimidazole) | Increases DNA intercalation potency (ΔIC = 40%) | |

| Cyclopropyl (vs. methyl) | Reduces metabolic clearance (t ↑2-fold) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.